molecular formula C17H14N2O3S B5548605 [4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid CAS No. 7669-21-8

[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid

Cat. No. B5548605
CAS RN: 7669-21-8
M. Wt: 326.4 g/mol
InChI Key: YHPXYKMSQIMFLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to [4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid typically involves the cyclocondensation of various hydrazides with mercapto acids or thiourea derivatives, as seen in the preparation of related thiazolidinone compounds (Rahman et al., 2005).

Molecular Structure Analysis

Structural studies of thiazolidin-4-one derivatives reveal that these compounds often exhibit pronounced deviations from planarity. The molecular and crystal structures of similar compounds have been solved using X-ray structure analysis, providing insights into their 3-dimensional conformations (Schuckmann et al., 1978).

Chemical Reactions and Properties

Thiazolidin-4-one derivatives, including this compound, undergo various chemical reactions, often involving the formation of different tautomeric forms. Spectroscopic investigations indicate the existence of azo and hydrazone tautomers in some derivatives (Chizhevskaya et al., 1969).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, including solubility, melting points, and lipophilicity, are often evaluated using techniques like high-performance liquid chromatography (HPLC) and spectroscopy. These properties are crucial for understanding their pharmacological potential and bioavailability (Doležel et al., 2009).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-one derivatives are typically characterized by their reactivity towards different reagents and their ability to form various derivatives. These properties are influenced by the presence of functional groups and the overall molecular geometry of the compound (Mobinikhaledi et al., 2008).

Scientific Research Applications

Aldose Reductase Inhibition

[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid derivatives have been identified as potent aldose reductase inhibitors. These compounds exhibit submicromolar IC50 values, indicating their efficacy in inhibiting aldose reductase, an enzyme involved in diabetic complications. For instance, specific derivatives were found to be more effective than the clinically used inhibitor epalrestat, with mixed-type inhibition observed. This finding suggests potential applications in treating diabetic complications due to aldose reductase's role in the polyol pathway (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Activity

Studies have shown that derivatives of this compound demonstrate notable antibacterial and antifungal activities. For example, certain derivatives displayed significant activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents (Devi et al., 2022).

Antiproliferative Properties

In addition to their antimicrobial properties, some derivatives of this compound have shown low antiproliferative (cytotoxic) activity against cell lines like HepG2. This suggests potential for research in cancer therapeutics, particularly in identifying compounds with selective cytotoxicity towards cancer cells (Kučerová-Chlupáčová et al., 2020).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these derivatives with target enzymes. For example, docking simulations identified key residues in the aldose reductase enzyme responsible for high-affinity binding. Such studies are crucial in drug design and development, aiding in the optimization of compounds for enhanced efficacy and selectivity (Kučerová-Chlupáčová et al., 2020).

Potential in Treating Degenerative Diseases

Some derivatives of this compound have been evaluated for their antidegenerative activity, particularly in contexts like osteoarthritis. They have shown effectiveness in reducing inflammatory markers and inhibiting enzymes that contribute to cartilage degradation, indicating their potential application in managing degenerative diseases (Panico et al., 2012).

Analgesic and Anti-Inflammatory Properties

Research has also explored the analgesic and anti-inflammatory properties of these compounds. Specific derivatives have shown promising results in reducing inflammation and pain in animal models, suggesting their potential use in developing new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).

Safety and Hazards

The safety and hazards associated with “[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid” are not explicitly mentioned in the available literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

Thiazolidine derivatives, including “[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid”, have shown considerable potential in medicinal chemistry . Future research could focus on developing multifunctional drugs and improving their activity . The data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(21)11-14-16(22)19(13-9-5-2-6-10-13)17(23-14)18-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPXYKMSQIMFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200723
Record name 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7669-21-8
Record name 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7669-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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